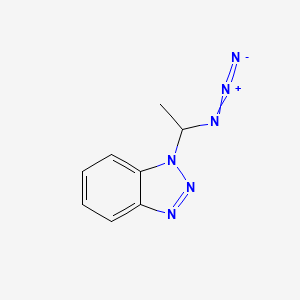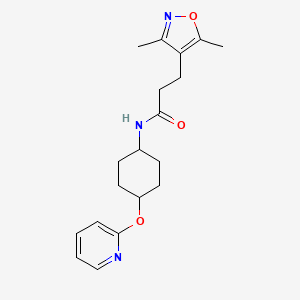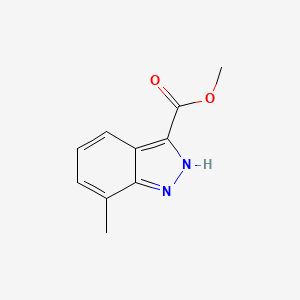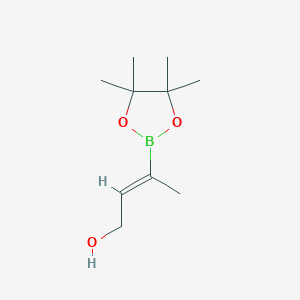![molecular formula C22H19N3O4 B3006056 N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide CAS No. 2095746-71-5](/img/structure/B3006056.png)
N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as HOBt or HOBT and is used in the synthesis of peptides and other organic compounds. Additionally, we will list future directions for research on HOBt.
作用機序
The mechanism of action of HOBt in peptide synthesis involves the activation of the carboxylic acid group of amino acids. This activation is achieved through the formation of an active ester intermediate, which is then able to react with the amino group of other amino acids. The resulting peptide bond is stable and allows for the formation of longer peptide chains.
Biochemical and Physiological Effects:
HOBt has no known biochemical or physiological effects on its own. However, its use in peptide synthesis can have a significant impact on the biochemical and physiological properties of the resulting peptides. Peptides synthesized using HOBt as a coupling reagent are generally more stable and have higher purity than those synthesized using other coupling reagents.
実験室実験の利点と制限
One of the main advantages of using HOBt in lab experiments is its ability to produce high-quality peptides with high yields. Additionally, HOBt is relatively inexpensive and easy to use, making it a popular choice for peptide synthesis. However, HOBt has some limitations, including its limited solubility in water and its potential to cause side reactions in certain peptide sequences.
将来の方向性
There are several future directions for research on HOBt. One potential area of research is the development of new coupling reagents that can overcome the limitations of HOBt. Another area of research is the use of HOBt in the synthesis of other organic compounds, such as nucleotides and carbohydrates. Additionally, the use of HOBt in the synthesis of peptides with specific biological activities, such as antimicrobial peptides and enzyme inhibitors, is an area of active research.
合成法
The synthesis of HOBt involves the reaction of 2-hydroxybenzaldehyde with 3-amino-4H-1,4-benzoxazin-2-one in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 3-formylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form HOBt. This synthesis method has been widely used in the production of HOBt for scientific research purposes.
科学的研究の応用
HOBt has a wide range of applications in scientific research. One of its most common uses is in the synthesis of peptides, which are important biomolecules involved in many biological processes. HOBt is used as a coupling reagent in peptide synthesis, where it helps to activate the carboxylic acid group of amino acids, allowing them to react with the amino group of other amino acids. This results in the formation of peptide bonds, which are the backbone of peptides.
特性
IUPAC Name |
N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-19-7-2-1-6-17(19)25-22(28)15-5-3-4-14(10-15)12-23-16-8-9-18-20(11-16)29-13-21(27)24-18/h1-11,23,26H,12-13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUKNGDADYBFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)NCC3=CC(=CC=C3)C(=O)NC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)





![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005993.png)
